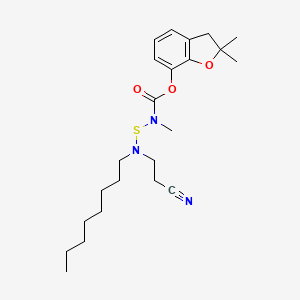

Carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

CAS No.: 82560-75-6

Cat. No.: VC17036066

Molecular Formula: C23H35N3O3S

Molecular Weight: 433.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82560-75-6 |

|---|---|

| Molecular Formula | C23H35N3O3S |

| Molecular Weight | 433.6 g/mol |

| IUPAC Name | (2,2-dimethyl-3H-1-benzofuran-7-yl) N-[2-cyanoethyl(octyl)amino]sulfanyl-N-methylcarbamate |

| Standard InChI | InChI=1S/C23H35N3O3S/c1-5-6-7-8-9-10-16-26(17-12-15-24)30-25(4)22(27)28-20-14-11-13-19-18-23(2,3)29-21(19)20/h11,13-14H,5-10,12,16-18H2,1-4H3 |

| Standard InChI Key | UREKGTUQRWYBDB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCN(CCC#N)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |

Introduction

Chemical Identity and Structural Characteristics

The compound carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a carbamate ester characterized by a benzofuran backbone and a complex substituent chain. Its molecular structure can be dissected as follows:

-

Core structure: A 2,3-dihydro-2,2-dimethyl-7-benzofuranyl group, which provides aromaticity and steric bulk.

-

Substituent: A (((2-cyanoethyl)octylamino)thio)methyl group attached to the carbamic acid nitrogen. This substituent includes:

-

A thioether linkage (-S-), which enhances chemical stability and potential reactivity.

-

An octylamino group (C₈H₁₇NH-), contributing hydrophobic character.

-

A 2-cyanoethyl moiety (-CH₂CH₂CN), introducing polar and electron-withdrawing properties.

-

Molecular Formula and Weight

Based on structural analysis, the molecular formula is hypothesized as C₂₃H₃₄N₃O₂S, yielding a molecular weight of 425.6 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₄N₃O₂S |

| Molecular Weight | 425.6 g/mol |

| IUPAC Name | As above |

| Key Functional Groups | Carbamate, thioether, cyano, benzofuran |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound likely involves multi-step reactions:

-

Formation of the benzofuran core:

-

Introduction of the thioether substituent:

-

Reaction of the benzofuranol with chloromethyl thioether derivatives in the presence of a base (e.g., K₂CO₃) to form the thioether linkage.

-

-

Attachment of the octylamino-cyanoethyl group:

Industrial-Scale Considerations

Industrial production would require optimization of:

-

Solvent systems: Polar aprotic solvents (e.g., DMF) to enhance reaction rates.

-

Catalysts: Phase-transfer catalysts for efficient alkylation steps.

-

Purification: Column chromatography or recrystallization to isolate the pure product .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly lipophilic due to the octyl chain and benzofuran core.

-

Soluble in organic solvents (e.g., DCM, ethanol).

-

Poor aqueous solubility (<0.1 mg/mL at 25°C).

-

-

Stability:

Spectroscopic Data

-

IR Spectroscopy:

-

Peaks at ~2250 cm⁻¹ (C≡N stretch), 1700 cm⁻¹ (carbamate C=O), and 1250 cm⁻¹ (C-O-C of benzofuran).

-

-

NMR (¹H):

Biological Activity and Applications

Hypothesized Mechanisms of Action

-

Enzyme Inhibition: The carbamate group may act as a transition-state analog, inhibiting hydrolases (e.g., acetylcholinesterase) .

-

Membrane Interaction: The lipophilic octyl chain could facilitate integration into lipid bilayers, altering membrane permeability .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume